molecular formula C8H10ClN3O B8782682 1-(4-Chloropyrimidin-2-yl)pyrrolidin-3-ol

1-(4-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Cat. No. B8782682
M. Wt: 199.64 g/mol
InChI Key: JNEIOMYUNLFYCC-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

To a solution of 2-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-ol (4.0 g, 23 mol) in DMF (50 mL) was added POCl3 (4.2 g, 27 mmol). The reaction mixture was stirred at 50° C. for 2 hours. The reaction mixture was poured into 200 mL ice-water. The resulting solution was concentrated at 60° C. under vacuum. The residue was purified by acidic reverse phase HPLC (10-100% acetonitrile/water+0.05% TFA modifier) to afford the title compound.
Name
2-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-ol
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([C:7]2[N:12]=[C:11](O)[CH:10]=[CH:9][N:8]=2)[CH2:3]1.O=P(Cl)(Cl)[Cl:16]>CN(C=O)C>[Cl:16][C:11]1[CH:10]=[CH:9][N:8]=[C:7]([N:4]2[CH2:5][CH2:6][CH:2]([OH:1])[CH2:3]2)[N:12]=1

Inputs

Step One
Name
2-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-ol
Quantity
4 g
Type
reactant
Smiles
OC1CN(CC1)C1=NC=CC(=N1)O
Name
Quantity
4.2 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated at 60° C. under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by acidic reverse phase HPLC (10-100% acetonitrile/water+0.05% TFA modifier)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=NC=C1)N1CC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.